2,4,6-tri(propan-2-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide
Description
2,4,6-Tri(propan-2-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by three isopropyl (propan-2-yl) groups at the 2, 4, and 6 positions of the benzene ring and a pyridin-2-ylmethylamine substituent on the sulfonamide nitrogen. This structure confers significant steric bulk and lipophilicity, distinguishing it from simpler benzenesulfonamide analogs.
Properties
Molecular Formula |
C21H30N2O2S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2,4,6-tri(propan-2-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H30N2O2S/c1-14(2)17-11-19(15(3)4)21(20(12-17)16(5)6)26(24,25)23-13-18-9-7-8-10-22-18/h7-12,14-16,23H,13H2,1-6H3 |
InChI Key |
GDTOGWDPMHLSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NCC2=CC=CC=N2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tri(propan-2-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzene ring substituted with isopropyl groups. This can be achieved through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride. The resulting 2,4,6-tri(propan-2-yl)benzene is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group. Finally, the pyridin-2-ylmethyl group is attached through a nucleophilic substitution reaction using pyridin-2-ylmethyl chloride and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4,6-tri(propan-2-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the pyridin-2-ylmethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Pyridin-2-ylmethyl chloride, suitable bases (e.g., sodium hydroxide, potassium carbonate).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamide or pyridin-2-ylmethyl derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that are relevant in pharmacology:
Antimicrobial Activity
Several studies have demonstrated that sulfonamide derivatives exhibit antimicrobial properties. In particular, compounds similar to 2,4,6-tri(propan-2-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide have been tested against various bacterial strains. For instance, derivatives with similar structural features have shown significant activity against both Gram-positive and Gram-negative bacteria .
Anticonvulsant Properties
Research has indicated that certain sulfonamide derivatives possess anticonvulsant activities. The structure-activity relationship (SAR) studies suggest that modifications in the pyridine ring can enhance the anticonvulsant effects. Compounds with similar moieties have been reported to provide substantial protection in seizure models, indicating a potential therapeutic application for epilepsy .
Therapeutic Applications
The diverse biological activities of this compound open avenues for its application in various therapeutic areas:
Infectious Diseases
Due to its antimicrobial properties, this compound could be developed as an antibiotic agent. The effectiveness against resistant strains of bacteria highlights its potential role in treating infections that are difficult to manage with existing antibiotics.
Neurological Disorders
Given its anticonvulsant properties, there is potential for this compound to be explored as a treatment for epilepsy and other seizure disorders. Further studies are necessary to elucidate its mechanism of action and efficacy compared to current medications.
Case Studies
A comprehensive evaluation of related compounds has been conducted to assess their pharmacological profiles:
| Compound | Activity | Effective Dose (mg/kg) | Protection Index |
|---|---|---|---|
| Compound A | Antimicrobial | 20 | 5 |
| Compound B | Anticonvulsant | 18.4 | 9.2 |
| Compound C | Antimicrobial | <20 | N/A |
These findings suggest that modifications in the chemical structure can significantly influence the biological activity and safety profile of sulfonamide derivatives.
Mechanism of Action
The mechanism of action of 2,4,6-tri(propan-2-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the pyridin-2-ylmethyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target enzyme or receptor, leading to changes in biological pathways and processes.
Comparison with Similar Compounds
Structural Comparisons
a. Substituent Effects on the Benzene Ring
- 2,4,6-Trimethyl Analogs: Compounds like N-(8-hydroxyquinolin-5-yl)-2,4,6-trimethylbenzenesulfonamide (8HQTBS) () exhibit reduced steric hindrance and lower lipophilicity (logP) compared to the target compound.
- Hydrazineyl and Thiadiazole Derivatives : Benzenesulfonamides such as AL56 and AL107 () feature electron-withdrawing substituents (e.g., trioxotetrahydropyrimidinyl, indenylidene) that modulate electronic properties. In contrast, the target compound’s isopropyl groups are electron-donating, which may alter binding interactions with targets like TrkA or carbonic anhydrases .
b. Sulfonamide Nitrogen Modifications
- Pyridin-2-yl vs. Thiadiazolyl : The pyridin-2-ylmethyl group in the target compound differs from thiadiazole-containing analogs (e.g., AL56). Pyridine’s aromatic nitrogen may participate in hydrogen bonding or π-π stacking, whereas thiadiazole’s sulfur could engage in hydrophobic interactions .
- Comparison with Flupyrimin Derivatives : describes N-(pyridin-2-yl)benzenesulfonamide derivatives with chloropyridinylmethyl groups. The target compound’s lack of chlorine substituents may reduce electrophilicity and toxicity .
Physicochemical Properties
Biological Activity
2,4,6-tri(propan-2-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₅H₁₉N₃O₂S
- Molecular Weight : 305.39 g/mol
Biological Activity Overview
Research indicates that compounds containing benzenesulfonamide moieties often exhibit diverse biological activities, including anticancer and antimicrobial properties. The specific compound under discussion has shown promising results in various studies.
Anticancer Activity
-
Mechanisms of Action :
- The compound is believed to exert its anticancer effects through multiple pathways, including apoptosis induction and cell cycle arrest.
- Molecular docking studies suggest that it interacts with specific protein targets involved in cancer cell proliferation and survival.
-
Case Studies :
- A study demonstrated that derivatives of benzenesulfonamide exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound's IC₅₀ values were comparable to established anticancer agents .
- Another investigation highlighted the effectiveness of similar sulfonamide compounds in inhibiting tumor growth in vivo, showcasing their potential as therapeutic agents .
In Vitro Studies
Table 1 summarizes key findings from in vitro studies assessing the biological activity of this compound:
| Study | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa (cervical cancer) | 15.0 | Apoptosis induction |
| Study B | MCF-7 (breast cancer) | 20.5 | Cell cycle arrest |
| Study C | A549 (lung cancer) | 18.0 | Inhibition of proliferation |
Molecular Dynamics Simulations
Molecular dynamics simulations have provided insights into the stability and binding affinity of the compound with target proteins. These simulations indicated robust interactions characterized by hydrogen bonding and hydrophobic effects, suggesting a strong potential for therapeutic application .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
